Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)-, also known as 2-(3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid, is an organic compound characterized by a complex structure that integrates a methoxy group, a naphthalene ring, and a phenylacetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 322.4 g/mol. This compound is categorized under benzeneacetic acids and is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is primarily classified as an organic compound within the category of aromatic carboxylic acids. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]acetic acid. The compound's CAS Registry Number is 833484-67-6, facilitating its identification in chemical databases.
The synthesis of Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- typically involves several steps starting from commercially available precursors. A common synthetic route includes:
These synthetic methods are crucial for producing sufficient quantities for research and application purposes.
The molecular structure of Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- can be represented in various formats:
The structural representation includes a phenyl ring substituted with methoxy and naphthalenic groups, indicating potential interactions with biological targets.
Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- involves several biological interactions:
These mechanisms suggest its potential utility in pharmacological applications.
Property | Value |
---|---|
CAS Number | 833484-67-6 |
Molecular Formula | |
Molecular Weight | 322.4 g/mol |
IUPAC Name | 2-[3-methoxy-4-(naphthalen-2-y... |
InChI Key | GVSDGBQWUVJTEX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC3=CC=CC=C3C=C2 |
These properties provide essential insights into the behavior of the compound under various conditions.
Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)- has several potential applications in scientific research:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: